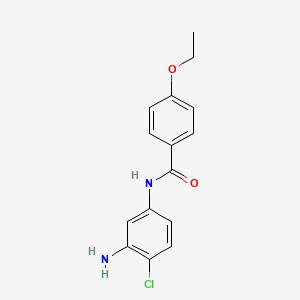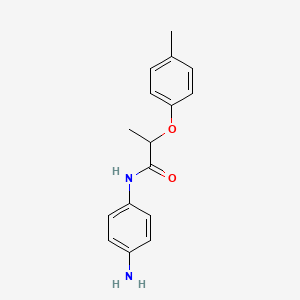
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, also known as 4-amino-2-methylphenoxypropionamide (AMPPA), is an organic compound that is commonly used in the synthesis of various pharmaceuticals and other compounds. It is an amide of 4-amino-2-methylphenol and propionic acid, and is a derivative of the amino acid phenylalanine. It is a white, odorless crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Androgen-dependent Diseases
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a member of selective androgen receptor modulators (SARMs) being explored for therapeutic applications in androgen-dependent diseases, such as benign hyperplasia. Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized, indicating its potential as a novel therapeutic agent (Wu et al., 2006).
Antimalarial Activity
Research on substituted aminoacetamides, including N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, has shown promising low-nanomolar activity against the intraerythrocytic stages of the malaria parasite Plasmodium falciparum. Although challenges in aqueous solubility and microsomal stability were encountered, these compounds have demonstrated excellent antimalarial potency and selectivity, highlighting their potential as chemical tools for drug target identification (Norcross et al., 2019).
Antibacterial and Antifungal Properties
The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, has led to compounds exhibiting good antibacterial activity against Rhizobium radiobacter. This research expands the potential application of these compounds in treating bacterial infections (Tumosienė et al., 2012).
Anticancer Properties
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide and its derivatives have been studied for their anticancer properties. Novel antioxidants, including this compound, were found to be non-toxic to normal tissues but effectively kill cancer cells. This suggests a promising avenue for the treatment of cancer with minimal side effects (Kovalchuk et al., 2013).
Prostate Cancer Imaging
The development of new carbon-11-labeled propanamide derivatives, including N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, as selective androgen receptor modulator (SARM) radioligands highlights its potential for prostate cancer imaging using positron emission tomography (PET). This approach could significantly enhance the detection and treatment monitoring of prostate cancer (Gao et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPMQPCUXRBTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



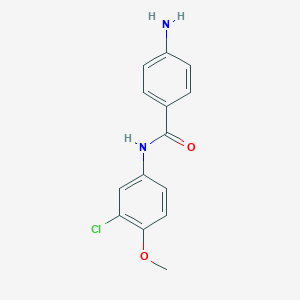
amine](/img/structure/B3072181.png)
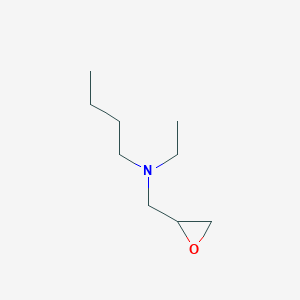


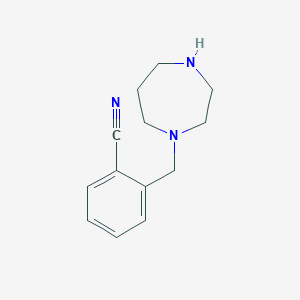
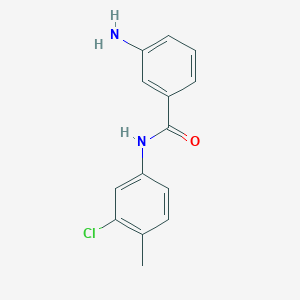
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072215.png)
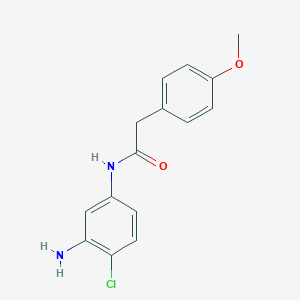

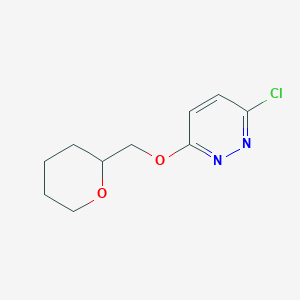
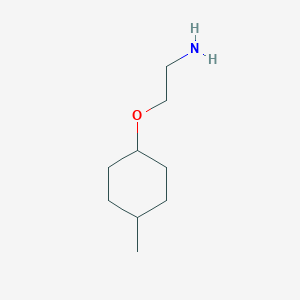
![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)
